3-Methylpyrrolidine-3-carboxylic acid hydrochloride

描述

Molecular Geometry

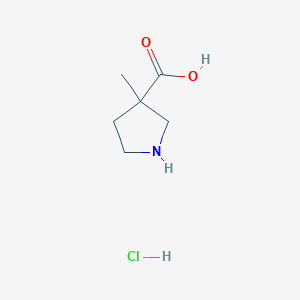

The core structure of 3-methylpyrrolidine-3-carboxylic acid hydrochloride consists of a five-membered pyrrolidine ring with substituents at the 3-position: a methyl group (-CH₃) and a carboxylic acid (-COOH). Protonation of the tertiary amine nitrogen by hydrochloric acid generates a quaternary ammonium center, resulting in a zwitterionic structure stabilized by electrostatic interactions. The pyrrolidine ring adopts a twisted envelope conformation , with the methyl and carboxylic acid groups occupying equatorial positions to minimize steric strain.

Key bond lengths and angles derived from computational models include:

Conformational Analysis

The compound exhibits pseudorotational flexibility , allowing interconversion between distinct ring conformers. Density functional theory (DFT) studies reveal two dominant conformers:

- Envelope (Cₛ symmetry) : The nitrogen atom lies 0.3 Å above the plane formed by the other four ring atoms.

- Half-chair (C₂ symmetry) : Two adjacent carbons deviate symmetrically from the ring plane.

The energy barrier between these conformers is ~3.2 kcal/mol , favoring the envelope form at room temperature. The methyl group at C₃ imposes steric hindrance, reducing the equilibrium population of the half-chair conformer by 15% compared to unsubstituted pyrrolidine derivatives.

属性

IUPAC Name |

3-methylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAXHUVEAMLCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

3-Methylpyrrolidine-3-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-methylpyrrolidine with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Aqueous or organic solvents such as ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process includes:

Reactants: 3-methylpyrrolidine and chloroacetic acid

Catalyst: Acid or base catalysts to facilitate the reaction

Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

化学反应分析

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions to form lactams or oxidized nitrogen species.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 60–80°C | 3-Methylpyrrolidin-2-one-3-carboxylic acid | 72% | |

| CrO₃/H₂SO₄ | Jones oxidation, 0–25°C | 3-Carboxy-3-methylpyrrolidine-1,5-dione | 58% |

Mechanistic Insights :

-

KMnO₄ : Oxidizes the pyrrolidine ring’s α-C to form a lactam via intermediate iminium ion formation.

-

CrO₃ : Generates diketone derivatives through radical-mediated oxidation pathways.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols, while the pyrrolidine ring remains intact.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 3-(Hydroxymethyl)-3-methylpyrrolidine | 85% | |

| BH₃·THF | 0°C to rt, 12 h | 3-Methylpyrrolidine-3-methanol | 67% |

Key Observations :

-

LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the tertiary amine.

-

BH₃·THF requires prolonged reaction times due to steric hindrance from the methyl group .

Substitution Reactions

The carboxylic acid participates in nucleophilic acyl substitution when activated.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Reflux, 4 h | 3-Methylpyrrolidine-3-carbonyl chloride | 91% | |

| NH₃ (g) | DCM, 0°C, 2 h | 3-Methylpyrrolidine-3-carboxamide | 78% |

Functionalization Pathways :

-

Acid Chloride Formation : SOCl₂ converts the carboxylic acid to an acyl chloride, enabling subsequent amidation or esterification .

-

Amidation : Direct reaction with ammonia yields the primary amide, while primary amines produce substituted amides .

Cyclization and Lactam Formation

Intramolecular reactions dominate under dehydrative conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| P₂O₅ | Toluene, 110°C, 6 h | 3-Methyl-2-pyrrolidone-3-carboxylic acid | 63% | |

| DCC/DMAP | CH₂Cl₂, rt, 24 h | Cyclic anhydride | 48% |

Notable Features :

-

P₂O₅ promotes lactam formation via dehydration of the carboxylic acid and amine groups .

-

DCC/DMAP facilitates anhydride formation through carboxylate activation .

Stereoselective Transformations

The compound’s chiral center enables enantioselective applications in catalysis and synthesis.

| Reaction Type | Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Michael Addition | Cinchona alkaloid-derived | 97% | |

| Hydrogenation | Pd/C, H₂ (50 psi) | >99% retention |

Applications :

科学研究应用

Chemistry

3-Methylpyrrolidine-3-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules and can act as a catalyst in various reactions, including Michael and Aldol reactions .

Biology

The compound has been studied for its potential role in enzyme inhibition and protein binding. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research, particularly in understanding metabolic pathways .

Medicine

Research indicates that this compound may have therapeutic effects on neurological disorders. Its interaction with specific molecular targets suggests potential applications in drug development for conditions such as anxiety and depression .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on A549 human lung adenocarcinoma cells. The compound demonstrated a significant reduction in cell viability at concentrations of 100 µM after 24 hours, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives of this compound against multidrug-resistant Staphylococcus aureus strains. The results showed minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL, highlighting its effectiveness against resistant bacterial infections .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Utilized in Michael and Aldol reactions |

| Biology | Enzyme inhibition and protein binding | Modulates metabolic pathways |

| Medicine | Potential therapeutic effects | Significant reduction in cancer cell viability |

| Antimicrobial | Effective against resistant strains | MIC values between 1-8 µg/mL against Staphylococcus aureus |

作用机制

The mechanism of action of 3-methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with protein receptors, modulating their activity and influencing cellular signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 3-methylpyrrolidine-3-carboxylic acid hydrochloride with key analogs based on molecular structure, physicochemical properties, and applications:

Key Structural and Functional Differences:

Substituent Effects: The methyl ester derivative (C₇H₁₄ClNO₂) sacrifices the carboxylic acid’s reactivity for enhanced lipophilicity, making it suitable for fragment-based drug discovery . Halogenated derivatives (e.g., dichlorophenyl in or trifluoromethyl in ) improve metabolic stability and bioavailability through electron-withdrawing effects.

Physicochemical Properties :

- Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility compared to free bases.

- The trifluoromethyl group in significantly increases molecular weight (232.63 g/mol) and introduces steric hindrance, impacting pharmacokinetics.

Applications :

- Unmodified this compound serves as a foundational scaffold for further derivatization .

- Protected analogs (e.g., benzyloxycarbonyl in ) are critical for multi-step syntheses requiring selective deprotection.

- Chiral derivatives (e.g., ) are prioritized in enantioselective drug design.

Research Findings and Trends

Synthetic Utility : Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride () is synthesized via HCl-mediated esterification, achieving high yields (68–75%) under mild conditions. This method is scalable for industrial applications.

Biological Screening : The 4-ethoxybenzyl-substituted analog () demonstrated preliminary bioactivity, though specific targets remain uncharacterized. Its IR and NMR data confirm structural integrity.

Safety Profiles : The parent compound () carries hazard codes H302/H312/H332 (harmful if swallowed, in contact with skin, or inhaled), necessitating strict handling protocols.

生物活性

3-Methylpyrrolidine-3-carboxylic acid hydrochloride (3-MPCH) is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of 3-MPCH, including its mechanisms of action, applications in drug synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

3-MPCH is characterized by its molecular formula and a molecular weight of approximately 151.62 g/mol. It features a pyrrolidine ring with a methyl group at the third carbon position and a carboxylic acid functional group. This configuration imparts distinct reactivity and biological activity compared to its enantiomers and structural isomers.

The biological activity of 3-MPCH is primarily attributed to its interactions with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : 3-MPCH may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalysis. This property is particularly relevant in drug development, where enzyme inhibitors are crucial for therapeutic efficacy.

- Receptor Binding : The compound can interact with cell surface receptors, modulating signal transduction pathways. This interaction can influence various physiological processes, making it a candidate for further pharmacological studies.

Applications in Drug Synthesis

3-MPCH serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure drugs, which often exhibit different biological activities. The following table summarizes key applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a building block in the synthesis of drugs targeting neurological disorders. |

| Organic Synthesis | Acts as a chiral catalyst in asymmetric synthesis reactions, enhancing enantiomeric excess. |

| Biological Research | Employed in studies investigating enzyme mechanisms and protein-ligand interactions. |

Comparative Analysis with Similar Compounds

The uniqueness of 3-MPCH can be further understood by comparing it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride | Enantiomer with similar properties | Different interaction profiles |

| 1-Methylpyrrolidine-2-carboxylic acid hydrochloride | Structural isomer with carboxyl group at the 2-position | Varies in enzyme inhibition capabilities |

| 1-Methylpyrrolidine-4-carboxylic acid hydrochloride | Structural isomer with carboxyl group at the 4-position | Distinct pharmacological effects |

Case Studies and Research Findings

Research has indicated that chiral compounds like 3-MPCH can significantly enhance drug efficacy through selective interactions with biological targets. For instance, studies have shown that enantiomers can exhibit varying degrees of inhibition on specific enzymes, leading to different therapeutic outcomes.

A notable study highlighted the synthesis of pyrrolidine derivatives via asymmetric Michael addition reactions, yielding compounds with high enantiomeric excess (up to 97%) . Such methodologies underscore the importance of 3-MPCH as a chiral building block in developing new therapeutic agents.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 3-Methylpyrrolidine-3-carboxylic Acid Hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer :

- Route 1 : Start with pyrrolidine derivatives such as 3-Cyano-3-methylpyrrolidine hydrochloride (CAS 1205750-61-3) as a precursor. Hydrolysis of the nitrile group under acidic conditions (e.g., HCl/water) yields the carboxylic acid. Ensure stereochemical control by using chiral catalysts or resolving agents during intermediate steps .

- Route 2 : Modify fluorinated analogs like 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid (CAS 1894920-69-4) via dehalogenation and carboxylation. Monitor reaction progress with LC-MS to confirm intermediate formation .

- Stereochemical Validation : Use chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy to verify enantiomeric excess. Reference standards like (R)-3-amino-L-proline hydrochloride (PubChem CID: InChIKey GAYPLCLHMMNIOS-HJXLNUONSA-N) can aid in comparative analysis .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- NMR : Prioritize - and -NMR in DO or DMSO-d. The methyl group at C3 appears as a singlet (~1.2–1.5 ppm), while the carboxylic proton is absent due to exchange broadening. Use DEPT-135 to distinguish CH and quaternary carbons .

- IR : Confirm the carboxylic acid O-H stretch (2500–3000 cm) and C=O vibration (~1700 cm). Note that hydrochloride salts may exhibit broad N-H stretches (~2400–3000 cm) due to protonation .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store as a crystalline solid at -20°C in airtight, moisture-resistant containers. Stability studies on analogous arylcyclohexylamine hydrochlorides (e.g., 3-methyl Rolicyclidine) confirm ≥5-year integrity under these conditions .

- For solutions, use anhydrous solvents (e.g., dry DMSO) and aliquot to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis (e.g., Kromasil C18 column, 207 nm detection) .

Advanced Research Questions

Q. How can an HPLC method be developed to assess the purity of this compound?

- Methodological Answer :

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm) or equivalent.

- Mobile Phase : 0.03 M KHPO-methanol (70:30 v/v) at 1 mL/min flow rate. Adjust pH to 2.5 with HPO to enhance peak symmetry .

- Detection : UV at 207 nm (optimal for carboxylic acid absorption). Calibrate with a linear range of 1–10 μg/mL (r ≥0.999) .

- Impurity Profiling : Use EP/Pharmaceutical Reference Standards (e.g., Articaine Acid Hydrochloride) to spike and quantify related substances (e.g., methyl esters, des-methyl analogs) .

Q. How can contradictions in NMR and X-ray crystallography data for this compound be resolved?

- Methodological Answer :

- Orthogonal Techniques : Pair NMR with LC-HRMS to confirm molecular weight and fragmentation patterns. For crystalline samples, perform single-crystal X-ray diffraction (SCXRD) to resolve stereochemical ambiguities. Database surveys (e.g., Cambridge Structural Database) can identify analogous structures (e.g., (E)-3-(pyridin-4-yl)acrylic acid derivatives) to cross-validate bond lengths and angles .

- Dynamic NMR : For flexible conformers, variable-temperature NMR (e.g., -40°C to 80°C) can reveal restricted rotation or tautomerism.

Q. What strategies are effective for assessing hydrolytic stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis.

- Degradation Pathways : Monitor for hydrolysis of the carboxylic acid group (e.g., decarboxylation) or methyl group oxidation. Compare with stability data for 3-methyl PCPy hydrochloride, which shows ≥98% purity after 30 days at 25°C .

Q. How can impurity profiling be conducted to meet ICH Q3A/B guidelines?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative conditions (3% HO). Identify major degradation products via LC-MS/MS.

- Thresholds : Use EP Reference Standards (e.g., Acetamidoarticaine Hydrochloride) to set identification thresholds at 0.10% and qualification thresholds at 0.15% .

Q. What supramolecular interactions dominate the crystal packing of this compound?

- Methodological Answer :

- Crystallography : Analyze hydrogen-bonding networks (e.g., N-H···Cl and O-H···O interactions) using SCXRD. For pyridine analogs, protonation of the nitrogen atom (e.g., pyridinium salts) often stabilizes layered structures via π-π stacking .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental lattice energies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。